molecular formula C11H10N4O3 B1449616 4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid CAS No. 459180-96-2

4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid

Cat. No. B1449616
M. Wt: 246.22 g/mol
InChI Key: GNPSXYPWOCQOSZ-UHFFFAOYSA-N
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Description

The compound “4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid” is a chemical compound with a complex structure . It is related to the class of compounds known as triazinones .


Synthesis Analysis

The synthesis of similar compounds involves reactions such as intra-inter-electrophilic substitution by the triazoledione moiety on the activated naphthalene ring . Another method involves the reaction of ammonia cyanic acid and urea in acid or alkali catalysis, forming a triazine amide .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a 1,2,4-triazin-3-ylamino group attached to a benzoic acid moiety . The molecular weight of a similar compound, METHYL 4-({[(4-AMINO-6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE, is 349.371 .

Scientific Research Applications

Heterocyclic Compounds Bearing Triazine Scaffold

Triazine scaffolds, similar to those in the compound of interest, are highlighted for their significant role in medicinal chemistry due to their wide spectrum of biological activities. Triazines have been synthesized and evaluated across various models, showing promising antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. These findings suggest that compounds with a triazine moiety could be potent pharmacological agents, meriting further research for drug development (Verma, Sinha, & Bansal, 2019).

Benzoic Acid Derivatives in Health and Disease

Benzoic acid derivatives are known for their preservative qualities in foods and beverages. Research into the pharmacokinetics of benzoic acid across species (rats, guinea pigs, humans) provides valuable insights into dietary exposures and interspecies uncertainty, suggesting its safety and utility in various applications. Studies also indicate that benzoic acid can regulate gut functions, highlighting its potential in improving digestion, absorption, barrier functions, and overall gut health, which might be relevant for compounds sharing this functional group (Hoffman & Hanneman, 2017); (Mao, Yang, Chen, Yu, & He, 2019).

Safety And Hazards

Triazine amide, a similar compound, has a certain irritation and may cause damage to the respiratory tract, eyes, and skin. It is recommended to avoid contact with skin, eyes, and respiratory tract during use or handling .

properties

IUPAC Name

4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-6-9(16)13-11(15-14-6)12-8-4-2-7(3-5-8)10(17)18/h2-5H,1H3,(H,17,18)(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPSXYPWOCQOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389966
Record name BAS 05194301
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789733
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid

CAS RN

459180-96-2
Record name BAS 05194301
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid
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4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid
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4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid
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4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid
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4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid
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4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid

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